![molecular formula C18H23N5O2 B2800988 5-methyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)isoxazole-3-carboxamide CAS No. 2034410-83-6](/img/structure/B2800988.png)
5-methyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)isoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-methyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)isoxazole-3-carboxamide” is a chemical compound . Isoxazole, a five-membered heterocyclic moiety, is commonly found in many commercially available drugs .
Chemical Reactions Analysis
As mentioned earlier, most synthetic methods for isoxazole synthesis employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . The development of alternate metal-free synthetic routes is a current area of research .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research on similar compounds to 5-methyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)isoxazole-3-carboxamide focuses on their synthesis and chemical properties. For instance, Martins et al. (2002) discuss the one-pot synthesis of 3-methylisoxazole-5-carboxamides, highlighting the process and yield of these compounds under various conditions (Martins et al., 2002). Similarly, Rahmouni et al. (2014) explore the synthesis of isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through cycloaddition, which contributes to understanding the chemical behavior of such compounds (Rahmouni et al., 2014).
Pharmacological Applications
The pharmacological potential of compounds structurally related to 5-methyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)isoxazole-3-carboxamide is also a subject of research. For example, Lan et al. (1999) examine the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists, indicating the therapeutic potential of these compounds in the modulation of cannabinoid receptor activity (Lan et al., 1999). Additionally, Liu et al. (2009) investigate the synthesis and inotropic evaluation of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides, demonstrating their potential for positive inotropic activity (Liu et al., 2009).
Biological Activity and Potential Applications
Research also delves into the biological activity of these compounds, potentially leading to applications in various fields. Byrappa et al. (2017), for instance, synthesize novel isoxazolines linked via piperazine to 2-benzoisothiazoles as potent apoptotic agents, indicating their potential use in cancer therapy (Byrappa et al., 2017). Additionally, Abu‐Hashem et al. (2020) explore the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents, showcasing the potential medicinal applications of such compounds (Abu‐Hashem et al., 2020).
Zukünftige Richtungen
The development of new eco-friendly synthetic strategies for isoxazole synthesis, particularly alternate metal-free synthetic routes, is a current area of research . This could potentially lead to more efficient and environmentally friendly methods for the synthesis of isoxazole-based compounds like “5-methyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)isoxazole-3-carboxamide”.
Eigenschaften
IUPAC Name |
5-methyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-12-10-16(22-25-12)18(24)19-14-6-8-23(9-7-14)17-11-13-4-2-3-5-15(13)20-21-17/h10-11,14H,2-9H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBMXZLLYRASFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2CCN(CC2)C3=NN=C4CCCCC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)isoxazole-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.